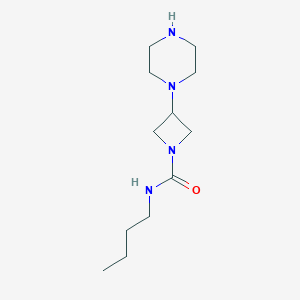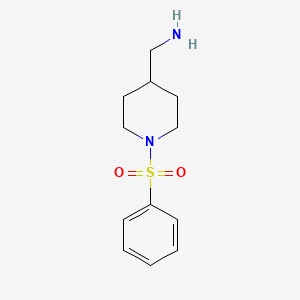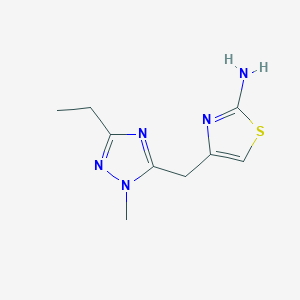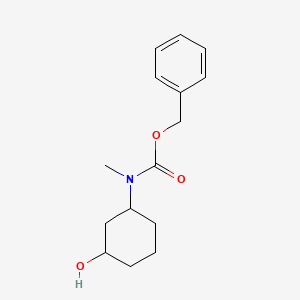
Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate is a chemical compound with the molecular formula C14H19NO3 It is characterized by a cyclohexyl ring with a hydroxyl group at the 3-position and a carbamate group attached to the ring via a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with 3-hydroxycyclohexylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-ketocyclohexylcarbamate.
Reduction: Formation of 3-hydroxycyclohexylamine.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- Benzyl N-(3-hydroxycyclohexyl)carbamate
- N-(3-hydroxycyclohexyl)-N-methylcarbamate
- Benzyl N-methylcarbamate
Comparison: Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate is unique due to the presence of both a benzyl group and a hydroxyl group on the cyclohexyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the hydroxyl group enhances its solubility and reactivity, while the benzyl group provides stability and specificity in its interactions.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H21NO3/c1-16(13-8-5-9-14(17)10-13)15(18)19-11-12-6-3-2-4-7-12/h2-4,6-7,13-14,17H,5,8-11H2,1H3 |
InChI-Schlüssel |
HWHGCVQTHSOXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCC(C1)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


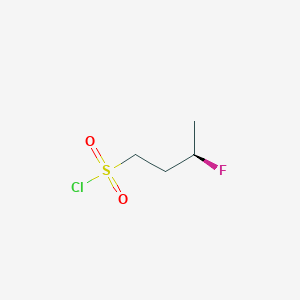
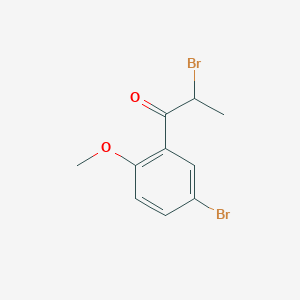
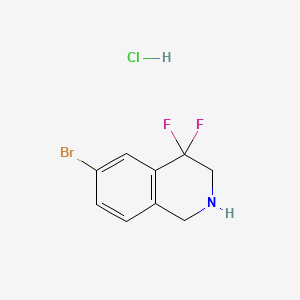
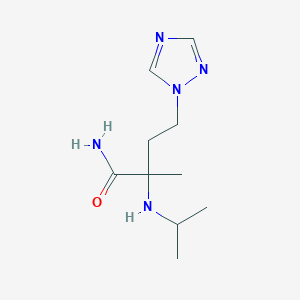

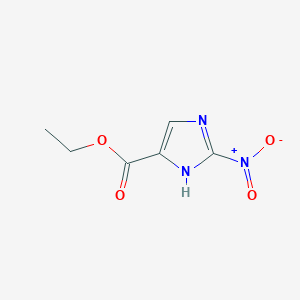
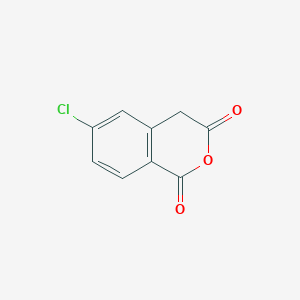
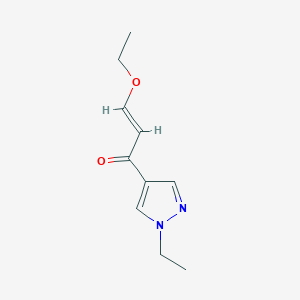
amine hydrochloride](/img/structure/B13484840.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
